molecular formula C38H70N10O10 B12535028 N-Tetradecanoylglycyl-L-alanyl-L-glutaminyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 663178-43-6

N-Tetradecanoylglycyl-L-alanyl-L-glutaminyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12535028
CAS No.: 663178-43-6
M. Wt: 827.0 g/mol
InChI Key: OBXRITPLBTWWPF-PZOFJGTJSA-N
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Description

N-Tetradecanoylglycyl-L-alanyl-L-glutaminyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound is designed for specific applications in scientific research, potentially involving biochemical pathways and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tetradecanoylglycyl-L-alanyl-L-glutaminyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: Temporary protecting groups (e.g., Fmoc) are removed to expose reactive sites for the next coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Tetradecanoylglycyl-L-alanyl-L-glutaminyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of amino acid side chains.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Nucleophilic substitution reactions involving reactive side chains.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products depend on the specific reactions and conditions. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction can restore thiol groups.

Scientific Research Applications

    Chemistry: Studying peptide synthesis and modification.

    Biology: Investigating protein-protein interactions and signaling pathways.

    Medicine: Developing peptide-based therapeutics or diagnostics.

    Industry: Creating specialized materials or catalysts.

Mechanism of Action

The mechanism of action involves the interaction of the peptide with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering protein conformation. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-Tetradecanoylglycyl-L-alanyl-L-glutaminyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-lysine: Similar structure with lysine instead of ornithine.

    N-Tetradecanoylglycyl-L-alanyl-L-glutaminyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-arginine: Contains arginine instead of ornithine.

Properties

CAS No.

663178-43-6

Molecular Formula

C38H70N10O10

Molecular Weight

827.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-2-[[2-(tetradecanoylamino)acetyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C38H70N10O10/c1-5-6-7-8-9-10-11-12-13-14-15-18-30(51)43-22-31(52)44-25(4)33(53)45-26(19-20-29(39)50)34(54)48-32(24(2)3)36(56)47-28(23-49)35(55)46-27(37(57)58)17-16-21-42-38(40)41/h24-28,32,49H,5-23H2,1-4H3,(H2,39,50)(H,43,51)(H,44,52)(H,45,53)(H,46,55)(H,47,56)(H,48,54)(H,57,58)(H4,40,41,42)/t25-,26-,27-,28-,32-/m0/s1

InChI Key

OBXRITPLBTWWPF-PZOFJGTJSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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